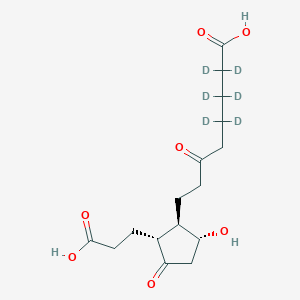
Tetranor-PGEM-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 四降-PGEM-d6 是四降-PGEM 的氘代形式,四降-PGEM 是前列腺素 E1 (PGE1) 和前列腺素 E2 (PGE2) 的主要尿液代谢产物。
- 它作为 PGE2 生物合成的尿液标记物,用于监测药物应用中 PGE1 输注或注射后的代谢 .
- 该化合物的化学结构在 13、13'、14、14'、15 和 15' 位包含六个氘原子 .
准备方法
- 四降-PGEM-d6 可以通过四降-PGEM 的氘代来合成。
- 具体的合成路线和反应条件没有广泛记录,但可以使用氘代试剂或前体来实现氘代。
化学反应分析
- 四降-PGEM-d6 可能与非氘代对应物经历类似的反应。
- 常见的反应包括氧化、还原和取代。
- 可能涉及氧化剂(例如,KMnO4)、还原剂(例如,LiAlH4)和亲核试剂(例如,格氏试剂)等试剂。
- 主要产物取决于具体的反应条件和起始原料。
科学研究应用
- 四降-PGEM-d6 在与 PGE2 代谢、炎症和肾脏功能相关的研究中具有价值。
- 它有助于量化尿液样本中四降-PGEM 的水平,特别是在患有糖尿病肾病等疾病的患者中 .
- 研究人员研究了它的药代动力学及其对药物代谢的潜在影响 .
作用机制
- 四降-PGEM-d6 发挥作用的确切机制仍然是一个活跃的研究领域。
- 它可能与 PGE2 受体或下游信号通路相互作用,影响细胞反应。
相似化合物的比较
- 四降-PGEM-d6 的独特之处在于其氘代,这允许精确的量化。
- 类似的化合物包括四降-PGEM(非氘代)和其他前列腺素代谢物。
生物活性
Tetranor-PGEM-d6 is a deuterated derivative of tetranor-prostaglandin E metabolite (tetranor-PGEM), which serves as a significant urinary metabolite of prostaglandin E2 (PGE2). This compound has garnered attention for its potential as a biomarker in various pathological conditions, particularly in relation to diabetic nephropathy and allergic responses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Overview of this compound
This compound is characterized by the incorporation of six deuterium atoms at specific positions on the molecule, enhancing its stability and allowing for precise quantification in biological samples. Its primary function is as an internal standard for measuring tetranor-PGEM levels in urine, which can reflect PGE2 biosynthesis and metabolism following its administration as a pharmaceutical agent .
1. Diabetic Nephropathy
Recent studies have highlighted the role of tetranor-PGEM as a potential biomarker for diabetic nephropathy. In a study involving 111 subjects with type 2 diabetes and 33 healthy controls, urinary levels of tetranor-PGEM were significantly elevated in patients with stage 1 nephropathy compared to healthy individuals. The levels further increased with the progression of nephropathy, suggesting that tetranor-PGEM could effectively discriminate between different clinical stages of the disease .
Table 1: Urinary Levels of Tetranor-PGEM Across Nephropathy Stages
| Clinical Stage | Mean Tetranor-PGEM (ng/mg creatinine) |
|---|---|
| Healthy | 2.6 - 7.4 |
| Stage 1 | Significantly higher |
| Stage 2 | Higher than healthy |
| Stage 3-4 | Highest levels observed |
The study concluded that monitoring tetranor-PGEM levels could provide insights into the presence and progression of diabetic nephropathy, potentially aiding in early diagnosis and therapeutic monitoring .
2. Food Allergy Diagnostics
In another significant study, urinary levels of tetranor-PGEM were assessed in the context of food allergies. The research indicated that while tetranor-PGDM (another metabolite) showed a strong correlation with allergy severity in murine models, tetranor-PGEM levels did not exhibit similar patterns among allergic patients compared to healthy controls. This suggests that while tetranor-PGEM may not serve as a direct marker for food allergies, its relationship with other metabolites could be explored further .
Case Study: Allergic Response Monitoring
A murine model demonstrated that tetranor-PGDM levels increased significantly during food allergy challenges, whereas tetranor-PGEM showed transient increases. This differential response highlights the complexity of prostaglandin metabolism in allergic conditions and suggests potential avenues for therapeutic interventions targeting these pathways .
The biological activity of this compound is closely linked to its role in prostaglandin metabolism. Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in inflammation and immune responses. Tetranor-PGEM serves as a downstream metabolite reflecting the systemic biosynthesis of PGE2, which is known to influence various physiological processes including vasodilation, immune modulation, and pain signaling.
3. Metabolite Stability and Detection
The stability of this compound allows for its use as an internal standard in mass spectrometry analyses. Studies have shown that it can be reliably detected in urine samples, providing a quantitative measure of PGE2 metabolism under various physiological and pathological states .
Table 2: Detection Methods for this compound
| Method | Sensitivity | Application |
|---|---|---|
| Liquid Chromatography-MS | High | Urinary analysis |
| Gas Chromatography-MS | Moderate | Quantification in biological fluids |
| Solid-phase Extraction | Essential for recovery | Pre-analytical sample preparation |
属性
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-VFBFAAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














